4,4'-Dimethylbenzil

Catalog No.
S596720
CAS No.
3457-48-5
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethylbenzil

CAS Number

3457-48-5

Product Name

4,4'-Dimethylbenzil

IUPAC Name

1,2-bis(4-methylphenyl)ethane-1,2-dione

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

BCWCEHMHCDCJAD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C

Synonyms

4,4'-dimethylbenzil, p,p'-dimethylbenzil

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C

4,4'-Dimethylbenzil is an organic compound with the chemical formula C₁₆H₁₄O₂. It is classified as a diketone, specifically a substituted benzil, where two methyl groups are attached to the benzil structure at the para positions. The compound appears as a pale yellow to yellow crystalline solid and has a melting point ranging from 103.0 to 106.0 degrees Celsius . Its structure features two aromatic rings connected by a carbonyl group, making it a significant compound in organic synthesis and various

  • Formation of Hydantoins: In alkaline conditions, 4,4'-dimethylbenzil reacts with urea and N-methylurea to form 5,5-diphenylhydantoins. This reaction involves a rate-determining step where the urea anion attacks the diketone, followed by rapid cyclization and slow rearrangement .
  • Oxidation and Reduction: Like other diketones, 4,4'-dimethylbenzil can undergo oxidation to yield corresponding carboxylic acids or reduction to produce alcohols.
  • Condensation Reactions: It can also participate in condensation reactions with various nucleophiles due to the electrophilic nature of its carbonyl groups.

Several methods exist for synthesizing 4,4'-dimethylbenzil:

  • Acylation of Aromatic Compounds: One common method is through the Friedel-Crafts acylation of dimethylbenzene (p-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Oxidation of Dimethylbenzoin: Another approach involves oxidizing dimethylbenzoin using oxidizing agents like chromium trioxide or potassium permanganate.
  • Direct Condensation: The compound can also be synthesized through direct condensation reactions involving appropriate precursors under controlled conditions.

Interaction studies involving 4,4'-dimethylbenzil primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a building block in complex organic syntheses. Further research into its interactions with biological molecules could reveal insights into its pharmacological properties.

Several compounds share structural similarities with 4,4'-dimethylbenzil. Here are some notable examples:

Compound NameChemical FormulaUnique Features
BenzilC₁₄H₁₂O₂Lacks methyl substitutions; used in similar reactions
4,4'-DimethoxybenzilC₁₆H₁₄O₄Contains methoxy groups instead of methyl groups
3,3'-DimethylbenzilC₁₆H₁₄O₂Methyl groups at different positions; different reactivity
BenzoinC₁₄H₁₂O₂A precursor to benzil; features an alcohol group

Uniqueness: The presence of two methyl groups at the para position distinguishes 4,4'-dimethylbenzil from other benzils. This substitution affects its reactivity and physical properties compared to its analogs.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

238.099379685 g/mol

Monoisotopic Mass

238.099379685 g/mol

Heavy Atom Count

18

UNII

4HZ2Y7K8GZ

Other CAS

3457-48-5

Wikipedia

4,4'-Dimethylbenzil

Dates

Modify: 2023-08-15

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